molecular formula C14H18ClNO2 B2617272 [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride CAS No. 1158758-27-0

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride

Cat. No.: B2617272
CAS No.: 1158758-27-0
M. Wt: 267.75
InChI Key: XJGDELAPDORFFO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of “[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride” is a powder . It has a molecular weight of 267.75. More specific physical and chemical properties, such as melting point, boiling point, and density, are not available in the retrieved information.

Mechanism of Action

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride acts as a selective dopamine transporter ligand and has been shown to increase the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. This compound has also been shown to have an antidepressant effect by increasing the levels of serotonin in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride in lab experiments is its selectivity towards dopamine transporters, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during experiments.

Future Directions

There are several future directions for research on [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride. One of the major areas of research includes its potential use as a treatment for various neurological disorders. Further studies are needed to understand the long-term effects of this compound and its potential side effects. Additionally, more research is needed to understand the mechanism of action of this compound and its potential use in other areas of research such as addiction and pain management.

Synthesis Methods

The synthesis of [(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride involves the reaction of 3-ethoxybenzaldehyde and 2-furfurylamine in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride.

Scientific Research Applications

[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride has been studied for its potential use in various scientific research applications. One of the major areas of research includes its use as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. This compound has shown to have a positive effect on the levels of neurotransmitters in the brain, which can help in the treatment of these disorders.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14;/h3-9,15H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGDELAPDORFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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